molecular formula C10H10BrF2NO2 B1411370 Benzamide, 4-bromo-N-(2,2-difluoroethyl)-3-methoxy- CAS No. 1403330-04-0

Benzamide, 4-bromo-N-(2,2-difluoroethyl)-3-methoxy-

Cat. No.: B1411370
CAS No.: 1403330-04-0
M. Wt: 294.09 g/mol
InChI Key: LTAVHLLVTHGRES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzamide, 4-bromo-N-(2,2-difluoroethyl)-3-methoxy-: is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom at the fourth position, a difluoroethyl group attached to the nitrogen atom, and a methoxy group at the third position of the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, 4-bromo-N-(2,2-difluoroethyl)-3-methoxy- typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromo-3-methoxybenzoic acid and 2,2-difluoroethylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of Benzamide, 4-bromo-N-(2,2-difluoroethyl)-3-methoxy- may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield of the compound.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Benzamide, 4-bromo-N-(2,2-difluoroethyl)-3-methoxy- can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of various oxidation states and derivatives.

    Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used to achieve reduction.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.

    Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.

    Reduction Products: Reduction typically yields amines or alcohols.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Benzamide, 4-bromo-N-(2,2-difluoroethyl)-3-methoxy- serves as a building block in the synthesis of more complex organic molecules.

Biology:

    Biochemical Studies: The compound is used in biochemical assays to study enzyme interactions and protein-ligand binding.

Medicine:

    Pharmaceutical Research: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry:

    Material Science: The compound is explored for its use in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Benzamide, 4-bromo-N-(2,2-difluoroethyl)-3-methoxy- involves its interaction with specific molecular targets. The difluoroethyl group and methoxy group contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • Benzamide, 4-bromo-N-(2,2-difluoroethyl)-3-methyl-
  • Benzamide, 4-bromo-N-(2,2-difluoroethyl)-3-(trifluoromethyl)-
  • Benzamide, 4-bromo-N-(2,2-difluoroethyl)-3-chloro-

Comparison:

  • Structural Differences: The primary differences lie in the substituents attached to the benzamide core. These variations can significantly impact the compound’s chemical properties and reactivity.
  • Unique Properties: Benzamide, 4-bromo-N-(2,2-difluoroethyl)-3-methoxy- is unique due to the presence of the methoxy group, which can influence its electronic properties and interactions with biological targets.
  • Applications: While similar compounds may share some applications, the specific substituents can make Benzamide, 4-bromo-N-(2,2-difluoroethyl)-3-methoxy- more suitable for certain research areas or industrial uses.

This detailed article provides a comprehensive overview of Benzamide, 4-bromo-N-(2,2-difluoroethyl)-3-methoxy-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-bromo-N-(2,2-difluoroethyl)-3-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrF2NO2/c1-16-8-4-6(2-3-7(8)11)10(15)14-5-9(12)13/h2-4,9H,5H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTAVHLLVTHGRES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)NCC(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzamide, 4-bromo-N-(2,2-difluoroethyl)-3-methoxy-
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Benzamide, 4-bromo-N-(2,2-difluoroethyl)-3-methoxy-
Reactant of Route 3
Reactant of Route 3
Benzamide, 4-bromo-N-(2,2-difluoroethyl)-3-methoxy-
Reactant of Route 4
Reactant of Route 4
Benzamide, 4-bromo-N-(2,2-difluoroethyl)-3-methoxy-
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Benzamide, 4-bromo-N-(2,2-difluoroethyl)-3-methoxy-
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Benzamide, 4-bromo-N-(2,2-difluoroethyl)-3-methoxy-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.